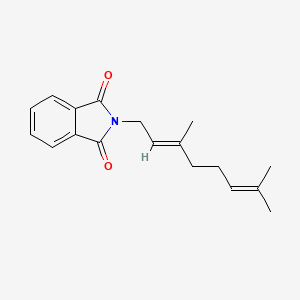

N-geranyl phthalimide

Description

Contextualization within N-Substituted Phthalimide (B116566) Research Paradigms

N-substituted phthalimides are a well-established class of compounds in medicinal chemistry and materials science. The phthalimide structure itself, a bicyclic aromatic system, serves as a versatile scaffold. vulcanchem.com Researchers have synthesized and studied a vast number of phthalimide derivatives with a wide range of biological activities. ucl.ac.uk These activities include anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. ucl.ac.ukresearchgate.net The core principle of N-substituted phthalimide research lies in modifying the substituent attached to the nitrogen atom to tune the compound's properties for specific applications. acs.org This approach allows for the exploration of structure-activity relationships, where changes in the N-substituent can significantly impact the compound's biological and chemical characteristics. researchgate.net

The synthesis of N-substituted phthalimides often involves well-established methods like the Gabriel synthesis, which utilizes potassium phthalimide to introduce the phthalimide group. researchgate.netthieme-connect.de Other modern synthetic strategies include metal-catalyzed reactions and multi-component reactions, offering more efficient and diverse routes to these compounds. nih.govrsc.org

Academic Relevance of the Geranyl Moiety in Chemical Synthesis

The geranyl moiety, a 10-carbon isoprenoid chain derived from the natural alcohol geraniol (B1671447), is a significant building block in organic synthesis. vulcanchem.com Geraniol itself and its derivatives are key precursors in the biosynthesis of a wide array of natural products, including terpenoids and alkaloids. nih.gov In the context of medicinal chemistry, the incorporation of a geranyl group into a molecule can enhance its lipophilicity, which may improve its ability to cross biological membranes. vulcanchem.com

The geranyl group's two double bonds also offer sites for further chemical transformations, such as cyclizations, which can lead to complex and diverse molecular architectures. researchgate.net The stereochemistry of the geranyl moiety can also play a crucial role in its biological activity.

Overview of Research Trajectories Pertaining to N-Geranyl Phthalimide

Current research on this compound is primarily focused on its synthesis and its potential as an intermediate in the preparation of other valuable compounds. One notable application is its use as a precursor for the synthesis of geranylamine (B3427868). thieme-connect.deias.ac.in Geranylamine is a key component in the synthesis of SQ109, an antitubercular agent. thieme-connect.de

The synthesis of this compound itself has been explored through various methods, including the Mitsunobu reaction and the Gabriel reaction, starting from geraniol or geranyl bromide and phthalimide. researchgate.netthieme-connect.de Microwave-assisted synthesis has also been reported as an efficient method. researchgate.netias.ac.in

While direct biological studies on this compound are not extensively documented in the reviewed literature, its role as a key intermediate highlights its importance in the development of new therapeutic agents. Future research may focus on exploring the intrinsic biological activities of this compound itself, given the known pharmacological properties of both the phthalimide and geranyl moieties.

Chemical and Physical Properties

This compound is typically a white solid. evitachem.com Its molecular formula is C₁₈H₂₁NO₂ and it has a molecular weight of 283.36 g/mol . lookchem.com

| Property | Value |

| Molecular Formula | C₁₈H₂₁NO₂ |

| Molecular Weight | 283.36 g/mol |

| Appearance | White solid |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the reaction of a geranyl source with phthalimide or its potassium salt.

| Reaction Type | Reactants | Reagents/Conditions | Yield | Reference |

| Mitsunobu Reaction | Geraniol, Phthalimide | Triphenylphosphine (B44618) (PPh₃), Diethyl azodicarboxylate (DEAD) | - | researchgate.netthieme-connect.de |

| Gabriel Reaction | Geranyl bromide, Potassium phthalimide | - | 77% | researchgate.netthieme-connect.de |

| Microwave-assisted | Phthalimide, Geranyl bromide | Immobilized ionic liquid | 89% | ias.ac.in |

| Alkylation | Phthalimide, Geranyl bromide | Potassium carbonate (K₂CO₃), Dimethylformamide (DMF) | - | vulcanchem.com |

Once synthesized, this compound can be converted to geranylamine through hydrazinolysis, a reaction with hydrazine (B178648) hydrate (B1144303). thieme-connect.deias.ac.in This subsequent reaction is crucial for its application in the synthesis of other target molecules.

Structure

3D Structure

Properties

CAS No. |

36615-20-0 |

|---|---|

Molecular Formula |

C18H21NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]isoindole-1,3-dione |

InChI |

InChI=1S/C18H21NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,7,9-11H,6,8,12H2,1-3H3/b14-11+ |

InChI Key |

NZUXIQHUOLOYNR-SDNWHVSQSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CN1C(=O)C2=CC=CC=C2C1=O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCN1C(=O)C2=CC=CC=C2C1=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for N Geranyl Phthalimide

Alkylation Approaches to N-Geranyl Phthalimide (B116566) Formation

Alkylation represents the most traditional and widely employed strategy for the formation of the C-N bond between the phthalimide nitrogen and the geranyl group. These methods typically involve the reaction of a nucleophilic phthalimide species with an electrophilic geranyl precursor.

Nucleophilic Substitution Reactions with Phthalimide Anion Precursors

The direct N-alkylation of phthalimide is a fundamental approach for synthesizing N-substituted phthalimides. This method relies on the generation of a phthalimide anion, which then acts as a nucleophile, attacking an appropriate geranyl electrophile.

The process typically begins with the deprotonation of phthalimide using a base. The nitrogen proton in phthalimide is acidic due to the stabilizing effect of the two adjacent carbonyl groups, facilitating the formation of the nucleophilic imide ion. byjus.com Potassium phthalimide is a common starting material, as it provides a pre-formed anion. libretexts.orgmdpi.com The phthalimide anion then undergoes a nucleophilic substitution reaction with a geranyl halide, most commonly geranyl bromide. mdpi.comvulcanchem.com

These reactions are generally conducted in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are effective at solvating the cation without interfering with the nucleophile. vulcanchem.com Elevated temperatures, often in the range of 60–80°C, are typically required to drive the reaction to completion. mdpi.comvulcanchem.com For instance, one reported procedure involves stirring potassium phthalimide with geranyl bromide in dry tetrahydrofuran (B95107) (THF) at 60°C for 16 hours. mdpi.com

Table 1: Nucleophilic Substitution Reaction for N-Geranyl Phthalimide

| Reactants | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Phthalimide, Geranyl bromide | Potassium carbonate | DMF or DMSO | 60-80°C | vulcanchem.com |

| Potassium phthalimide, Geranyl bromide | - | Dry THF | 60°C, 16 h | mdpi.com |

Mitsunobu Reaction Protocols for this compound Synthesis

The Mitsunobu reaction offers an alternative pathway for the N-alkylation of phthalimide, particularly when starting from geraniol (B1671447), the alcohol precursor to the geranyl group. researchgate.netthieme-connect.de This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including the phthalimide group, with a clean inversion of stereochemistry at the alcohol carbon. missouri.eduorganic-chemistry.org

In the context of this compound synthesis, the reaction involves treating a mixture of geraniol and phthalimide with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate reagent, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.comub.edu The reaction proceeds through the formation of a phosphonium (B103445) intermediate that activates the alcohol's oxygen, making it a good leaving group. missouri.eduorganic-chemistry.org The phthalimide anion then acts as the nucleophile to displace the activated oxygen. missouri.edu

A typical procedure involves reacting geraniol with phthalimide, PPh₃, and DEAD in a solvent like tetrahydrofuran (THF) at room temperature for about 24 hours, which has been reported to yield this compound in 81% yield. ub.edu Another study reported an 88% yield of a pale-yellow oil after purification by column chromatography. thieme-connect.de

Table 2: Mitsunobu Reaction for this compound Synthesis

| Alcohol | Nucleophile | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Geraniol | Phthalimide | PPh₃, DEAD | THF | 81% | ub.edu |

| Geraniol | Phthalimide | PPh₃, DEAD | THF | 88% | thieme-connect.de |

Gabriel Reaction Pathways Utilizing Geranyl Halides

The Gabriel synthesis is a classic and reliable method for preparing primary amines, which proceeds via an N-alkylphthalimide intermediate. byjus.comwikipedia.org This makes it a highly relevant pathway for the synthesis of this compound. The reaction traditionally uses potassium phthalimide as the nucleophile, which attacks a primary alkyl halide. wikipedia.org This method is advantageous as it prevents the overalkylation that can occur when using ammonia (B1221849) directly. byjus.comlibretexts.org

The synthesis of this compound via the Gabriel pathway involves the reaction of potassium phthalimide with a geranyl halide, such as geranyl bromide or geranyl chloride. researchgate.netthieme-connect.de The use of geranyl bromide has been reported to give significantly higher yields (77%) compared to geranyl chloride (20%). researchgate.netthieme-connect.de The reaction is typically carried out under reflux conditions. thieme-connect.de The resulting this compound is a stable intermediate that can be isolated or carried forward to produce geranylamine (B3427868) through hydrazinolysis, a process involving hydrazine (B178648) hydrate (B1144303). thieme-connect.dewikipedia.orgias.ac.in

Transition Metal-Catalyzed Coupling Strategies for this compound

While alkylation methods are common, transition metal-catalyzed reactions represent more modern and potentially more versatile strategies for C-N bond formation. nih.gov Though specific, detailed examples for this compound are less common in the literature than for alkylation, general principles from related phthalimide syntheses can be applied.

Methodologies such as the Ullmann or Buchwald-Hartwig coupling reactions offer potential routes. vulcanchem.com These reactions typically involve a palladium or copper catalyst to couple an amine (or its surrogate, like phthalimide) with a halide. For instance, a palladium-catalyzed coupling could theoretically be used to form the C-N bond between phthalimide and a pre-functionalized geranyl derivative under an inert atmosphere. vulcanchem.com The development of transition-metal-catalyzed methods is an active area of research, driven by the desire for milder reaction conditions and broader substrate scope. researchgate.net

Microwave-Assisted Synthetic Routes to this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. rsc.orgrsc.org The synthesis of this compound is no exception, with several reports highlighting the benefits of microwave irradiation. researchgate.netevitachem.com

One notable study achieved the synthesis of this compound in 89% yield by reacting phthalimide and geranyl bromide under solvent-free microwave irradiation for just 9 minutes. ias.ac.in This method utilized an immobilized ionic liquid as a heterogeneous phase transfer catalyst, demonstrating an efficient and environmentally friendly approach. ias.ac.in The application of microwave energy provides rapid and uniform heating, which can overcome the limitations of longer reaction times and harsher conditions often associated with traditional thermal methods. ias.ac.inmdpi.com

Table 3: Microwave-Assisted Synthesis of this compound

| Reactants | Catalyst/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Phthalimide, Geranyl bromide | Immobilized Ionic Liquid, Solvent-free, MWI | 9 min | 89% | ias.ac.in |

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and cost. For the synthesis of this compound, several factors can be tuned to enhance efficiency.

In classical alkylation methods like the Gabriel synthesis, the choice of the leaving group on the geranyl substrate is critical. As noted, geranyl bromide provides substantially better yields than geranyl chloride, highlighting the importance of substrate selection. researchgate.netthieme-connect.de

For the Mitsunobu reaction, careful control of reagent addition and temperature is necessary to avoid side reactions. organic-synthesis.com The workup procedure is also important for removing byproducts like triphenylphosphine oxide. organic-synthesis.com

Microwave-assisted synthesis offers significant advantages in terms of optimization. One study demonstrated that by optimizing microwave power, temperature, and catalyst quantity, the N-alkylation of phthalimide could be achieved in a very short time with high yield. ias.ac.in This rapid, high-yield synthesis under solvent-free conditions represents a significant improvement over conventional methods that may require hours of heating in high-boiling solvents. ias.ac.in Comparing the various methods, the microwave-assisted route using an immobilized ionic liquid catalyst provided the highest reported yield (89%) in the shortest time (9 minutes). ias.ac.in This contrasts with the 81-88% yields obtained from the Mitsunobu reaction, which requires 24 hours, and the 77% yield from the Gabriel reaction using geranyl bromide, which involves reflux conditions. thieme-connect.deub.edu

Green Chemistry Approaches and Sustainable Synthesis of this compound

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Traditional methods for N-alkylation often rely on volatile organic solvents and stoichiometric reagents, leading to significant waste and environmental concerns. In response, researchers have developed more sustainable methodologies that emphasize atom economy, the use of safer solvents and catalysts, and energy efficiency. These green approaches, particularly those employing immobilized ionic liquids and solvent-free conditions, represent significant advancements in the sustainable production of this compound.

Utilization of Immobilized Ionic Liquids in N-Alkylation of Phthalimide

A significant development in the green synthesis of this compound involves the use of immobilized ionic liquids (IILs) as catalysts. ias.ac.inresearchgate.net Ionic liquids (ILs) are salts with low melting points that serve as environmentally benign alternatives to traditional volatile organic solvents and phase-transfer catalysts (PTCs). researchgate.netorganic-chemistry.orgacademie-sciences.fr By immobilizing the ionic liquid onto a solid support, such as silica, the catalyst can be easily separated from the reaction mixture and recycled, a key principle of green chemistry. academie-sciences.fr

In a notable synthetic approach, this compound has been efficiently synthesized from the N-alkylation of phthalimide with geranyl bromide using a silica-grafted tributylammonium (B8510715) chloride ionic liquid, denoted as [SiO2-PTB]Cl⁻, as a phase-transfer catalyst. ias.ac.inacademie-sciences.fr This reaction is typically performed in the presence of a base like potassium carbonate and is significantly accelerated by microwave irradiation. ias.ac.in The use of an immobilized catalyst in conjunction with microwave heating provides a synergistic effect, leading to rapid reaction times and high product yields. ias.ac.inacademie-sciences.fr

The synthesis involves a mixture of phthalimide, geranyl bromide, potassium carbonate, and a catalytic amount of the immobilized ionic liquid. ias.ac.in This mixture is heated in a commercial microwave oven for a short duration. One study reported the formation of this compound in an 83% yield after just 9 minutes of microwave irradiation at 60-65 °C. ias.ac.in The immobilized nature of the catalyst simplifies the product purification process, which typically involves extraction with a solvent like methylene (B1212753) chloride and subsequent purification by column chromatography. ias.ac.in The easy recovery and potential for reuse of the [SiO2-PTB]Cl⁻ catalyst underscore the sustainability of this method. academie-sciences.fr

Table 1: Synthesis of this compound using Immobilized Ionic Liquid

| Reactant 1 | Reactant 2 | Catalyst | Base | Conditions | Time | Yield | Source(s) |

|---|

Solvent-Free Reaction Conditions

A cornerstone of green synthesis is the reduction or elimination of solvents, which are major contributors to chemical waste. The synthesis of this compound can be effectively carried out under solvent-free, or neat, conditions, particularly when combined with microwave assistance and solid-supported catalysts. ias.ac.inacademie-sciences.frresearchgate.net This approach is often referred to as solid-liquid phase-transfer catalysis (SL-PTC). academie-sciences.fr

In this setup, the reaction occurs between a liquid organic phase (geranyl bromide) and a solid inorganic phase (potassium carbonate and phthalimide), with the immobilized ionic liquid acting as the phase-transfer catalyst. academie-sciences.fr The reaction mixture, a heterogeneous blend of solids and a liquid, is irradiated with microwaves. ias.ac.inacademie-sciences.fr This method avoids the need for a bulk organic solvent, thereby reducing waste, cost, and environmental impact. academie-sciences.fr

The efficiency of the solvent-free N-alkylation of phthalimide using the immobilized [SiO2-PTB]Cl⁻ catalyst and microwave irradiation has been demonstrated to be high. ias.ac.inacademie-sciences.fr The reaction proceeds quickly, with one procedure yielding this compound in 83% yield within 9 minutes. ias.ac.in The absence of a solvent simplifies the workup, as the product can be directly extracted from the solid reaction mixture. ias.ac.inacademie-sciences.fr The combination of an immobilized catalyst with solvent-free microwave-assisted synthesis represents a highly efficient, rapid, and environmentally friendly route to this compound. ias.ac.inacademie-sciences.fr

Table 2: Comparison of Reaction Conditions for Phthalimide Alkylation

| Method | Catalyst | Solvent | Conditions | Key Advantage | Source(s) |

|---|---|---|---|---|---|

| Immobilized IL | [SiO2-PTB]Cl⁻ | Solvent-Free | Microwave (MW) | Catalyst recyclability, no solvent waste | ias.ac.inacademie-sciences.fr |

| Homogeneous IL | Various | Ionic Liquid | Conventional Heating / MW | Lower volatility than traditional solvents | organic-chemistry.orgacademie-sciences.fr |

Advanced Derivatization and Structural Modification Strategies Involving the N Geranyl Phthalimide Scaffold

Synthesis of N-Geranyl Phthalimide (B116566) Analogues with Modified Geranyl Chains

The geranyl chain of N-geranyl phthalimide serves as a crucial lipophilic component and a site for extensive structural modification. Altering this terpene-derived chain can significantly impact the biological activity and physicochemical properties of the resulting analogues. Synthetic strategies focus on modifying the carbon skeleton, introducing new functional groups, and altering the existing double bonds.

Research into related N-substituted phthalimides has shown that modifications to the N-alkyl and N-alkyloxy chains can lead to potent fungicidal action. japsonline.com The anticonvulsant activity of certain derivatives was found to be superior when an unsaturated substituent was present at the phthalimide nitrogen, highlighting the importance of the side chain's structure. japsonline.com Advanced synthetic methods, such as deconstructive functionalization through C-C bond cleavage, offer a pathway to generate unique structural fragments from complex natural products, a strategy that could be applied to geraniol (B1671447) before its attachment to the phthalimide core to create novel chain architectures. researchgate.net

Key modifications to the geranyl chain can include:

Epoxidation: Selective epoxidation of the double bonds can introduce reactive sites for further functionalization and alter the molecule's polarity and hydrogen-bonding capabilities.

Hydrogenation: Selective or complete hydrogenation of the double bonds removes sites of unsaturation, leading to a more flexible and saturated alkyl chain, which can influence binding to biological targets.

Hydroxylation/Oxidation: Introduction of hydroxyl groups or oxidation to aldehydes or ketones at various positions on the chain can create new points for conjugation or interaction.

Chain Isomerization: Utilization of geraniol isomers, such as nerol (B1678202) (the cis-isomer), as starting materials would result in analogues with different spatial arrangements of the side chain.

| Modification Strategy | Description | Potential Starting Material | Expected Outcome |

|---|---|---|---|

| Isomerization | Use of a geometric isomer of geraniol for the initial synthesis. | Nerol (cis-isomer of Geraniol) | Synthesis of N-neryl phthalimide, altering the geometry of the side chain. |

| Selective Hydrogenation | Catalytic reduction of one or both double bonds in the geranyl chain. | This compound | Creates N-citronellyl phthalimide or N-(3,7-dimethyloctyl)phthalimide, increasing chain flexibility. |

| Epoxidation | Selective oxidation of the C6-C7 double bond using an agent like m-CPBA. | This compound | Forms an epoxide ring, introducing polarity and a site for nucleophilic attack. |

| Deconstructive Halogenation | Applying C-C bond cleavage methods to the geraniol precursor to create novel alkyl fragments. researchgate.net | Geraniol | Generation of truncated or rearranged alkyl halides for subsequent reaction with potassium phthalimide. |

Structural Diversification through Phthalimide Moiety Functionalization

The phthalimide ring is not merely a passive anchor; it is an active pharmacophore that can be functionalized to modulate electronic properties, solubility, and intermolecular interactions. ucl.ac.ukjapsonline.com The aromatic nature of the phthalimide core allows for electrophilic substitution reactions, while modern cross-coupling methods have enabled a wide range of C-N and C-C bond formations. nih.gov

Recent advances have focused on the direct functionalization of the phthalimide scaffold. For instance, direct electrochemical C–H/N–H cross-coupling of phthalimide with heteroaromatic compounds has been developed, offering a green chemistry approach to novel N-substituted derivatives. colab.ws Furthermore, copper-catalyzed N-arylation of phthalimide using aryldiazonium salts provides an efficient route to N-aryl phthalimides. nih.gov These methods allow for the introduction of diverse aryl and heteroaryl groups, significantly expanding the chemical space of accessible derivatives.

| Functionalization Method | Reagents/Catalyst | Type of Bond Formed | Resulting Structure | Reference |

|---|---|---|---|---|

| Electrophilic Nitration | HNO₃/H₂SO₄ | C-N (on aromatic ring) | Nitro-substituted phthalimide ring | General Aromatic Chemistry |

| Copper-Catalyzed N-Arylation | Aryldiazonium tetrafluoroborate, Cu catalyst | N-Aryl (imide nitrogen) | N-aryl phthalimides | nih.gov |

| Palladium-Catalyzed Carbonylative Cyclization | N-substituted 2-iodobenzamides, Phenyl formate, Pd catalyst | N-C (imide formation) | N-substituted phthalimides | nih.gov |

| Electrochemical Cross-Coupling | Heteroaromatic compound, Cu or Ag catalyst, electricity | N-C (imide N to heteroaromatic C-H) | N-heteroaryl phthalimides | colab.ws |

Stereochemical Control in this compound Derivatization

Stereochemistry plays a pivotal role in determining the biological activity of chiral molecules. While this compound itself is achiral, modifications to the geranyl chain can introduce one or more stereocenters. Controlling the stereochemical outcome of these derivatization reactions is essential for developing enantiomerically pure compounds and for conducting rigorous structure-activity relationship (SAR) studies.

For example, oxidative catalytic processes have been developed for generating electrophilic N-aryl nitrenoids from non-activated indoles to produce aziridines. uic.edu Applying similar principles to the double bonds of the geranyl chain could allow for stereocontrolled aziridination. The use of chiral catalysts can direct the approach of the reagent to one face of the double bond, leading to the preferential formation of one enantiomer or diastereomer. uic.edu

Furthermore, the phthalimide group itself can be a valuable tool in stereochemical analysis. The stereoselective transformation of chiral UV-transparent amines and alcohols into their corresponding phthalimides has been shown to be an effective method for enhancing their chiroptical response. rsc.org This amplification allows for the reliable determination of the absolute configuration by comparing experimental Electronic Circular Dichroism (ECD) spectra with computational predictions. rsc.org This technique could be invaluable for confirming the stereochemical integrity of chiral precursors or the outcome of asymmetric reactions on the this compound scaffold.

Development of Phthalimide-Containing Hybrid Molecules

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid agent with potentially enhanced affinity, dual-action capabilities, or an improved pharmacokinetic profile. The this compound scaffold is an excellent platform for developing such hybrid molecules.

A prominent example is the antitubercular drug candidate SQ109. nih.gov While not a direct phthalimide derivative itself, its synthesis proceeds via the key intermediate geranylamine (B3427868), which is efficiently prepared by the hydrazinolysis of this compound. nih.govresearchgate.netthieme-connect.de SQ109 is a hybrid molecule that combines the N-geranyl motif with an ethylenediamine (B42938) linker and an adamantanamine core. nih.govthieme-connect.de The synthesis of numerous SQ109 analogues, aiming to improve potency and pharmacokinetic properties, demonstrates the power of this hybridization strategy. nih.govthieme-connect.de

Other research has explored the hybridization of the phthalimide core with different moieties:

Phthalimide-Thiazolidinone Hybrids: A series of molecules incorporating both phthalyl and thiazolidinone groups were synthesized and showed promising immunosuppressive and antiproliferative activities. nih.gov

Phthalimide-Chromone Hybrids: Computational and synthetic studies have explored phthalimide derivatives linked to a chromone (B188151) nucleus as potential TGF-β pathway inhibitors for cancer therapy. mdpi.com

Geranyl-Hydroxylamine Hybrids: While not containing a phthalimide, the development of N-geranyl-N-(pyridin-2-yl)hydroxylamine scaffolds as selective antibacterial agents underscores the value of the geranyl chain as a key component in other hybrid structures. scispace.com

| Hybrid Molecule Class | Scaffold 1 | Scaffold 2 (+ Linker) | Therapeutic Target/Activity | Reference |

|---|---|---|---|---|

| SQ109 Analogues | Geranyl | Adamantane (+ Ethylenediamine) | Antitubercular | nih.gov |

| Phthalimide-Thiazolidinones | Phthalimide | Thiazolidinone | Antiproliferative, Immunomodulatory | nih.gov |

| Phthalimide-Chromones | Phthalimide | Chromone (+ Acetate linker) | Anticancer (TGF-β inhibitors) | mdpi.com |

| Geranyl-Hydroxylamines | Geranyl | Pyridinylhydroxylamine | Antibacterial | scispace.com |

Computational and Theoretical Studies on N Geranyl Phthalimide

Molecular Docking Investigations of N-Geranyl Phthalimide (B116566) Interactions with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netredalyc.org This method is widely used to understand how a small molecule like N-geranyl phthalimide might interact with a biological macromolecule, such as a protein or enzyme.

Binding affinity, often quantified by the dissociation constant (K_d), is a measure of the strength of the interaction between a ligand and its target. nih.govbmglabtech.com Lower K_d values indicate a higher binding affinity. bmglabtech.com Molecular docking programs can estimate the binding affinity, typically as a scoring function or free energy of binding, which helps in ranking potential drug candidates. redalyc.orgmdpi.com For phthalimide derivatives, docking studies have been employed to predict their binding affinities to various enzymes, including those involved in cancer and inflammation. redalyc.orgnih.gov For instance, studies on other phthalimide derivatives have shown that modifications to the phthalimide structure can significantly impact binding affinity to targets like the ALK5 kinase domain and VEGFR2. mdpi.com The geranyl group in this compound, with its hydrophobic nature, is predicted to enhance binding to hydrophobic pockets within enzymes. vulcanchem.com

Table 1: Predicted Binding Affinities of Phthalimide Derivatives to Macromolecular Targets

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Phthalimide Derivative P7 | TGF-β kinase I (ALK5) | -12.28 mdpi.comresearchgate.net |

| Phthalimide Derivative P4 | TGF-β kinase I (ALK5) | -11.42 mdpi.comresearchgate.net |

| Phthalimide Derivative P10 | TGF-β kinase I (ALK5) | -8.99 mdpi.comresearchgate.net |

| Capecitabine (Control) | TGF-β kinase I (ALK5) | -6.95 mdpi.comresearchgate.net |

| 5-geranyloxypsoralen | Estrogen Receptor Alpha (ERα) | -10.63 researchgate.net |

| Estradiol (Control) | Estrogen Receptor Alpha (ERα) | -9.99 researchgate.net |

This table presents data from docking studies on various phthalimide and geranyl-containing compounds to illustrate the range of predicted binding affinities. Data for this compound itself is not specifically available in the provided results.

The stability of a ligand-target complex is determined by a variety of non-covalent interactions. bmglabtech.comresearchgate.net These include:

Hydrogen Bonding: This occurs when a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. libretexts.org The phthalimide core of this compound contains two carbonyl groups that can act as hydrogen bond acceptors. vulcanchem.com

Hydrophobic Interactions: These are interactions between nonpolar molecules or parts of molecules in an aqueous environment. researchgate.netyoutube.com The long, nonpolar geranyl chain of this compound is expected to participate in significant hydrophobic interactions with the nonpolar residues of a protein's binding pocket. vulcanchem.com

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules. bmglabtech.com

π-π Interactions: The aromatic phthalimide ring can engage in stacking interactions with aromatic amino acid residues in the target protein. vulcanchem.com

In related phthalimide derivatives, molecular docking has revealed specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of enzymes like DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR2). redalyc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It allows for the calculation of various molecular properties, including electronic structure, and can provide insights into a molecule's reactivity. scispace.com

DFT calculations have been used to study the electronic structure and vibrational data of various compounds. researchgate.net This method can help in understanding the distribution of electrons within the this compound molecule and identifying regions that are more likely to be involved in chemical reactions. The electronic structure of a molecule, as determined by DFT, can be correlated with its reactivity. For example, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide information about the molecule's ability to donate or accept electrons.

Molecular Dynamics Simulations for Dynamic Interaction Characterization

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. researchgate.net MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. researchgate.net This allows for the observation of conformational changes in both the ligand and the protein upon binding and can provide a more realistic representation of the interaction in a biological environment. researchgate.net For instance, MD simulations have been used to assess the stability of protein-ligand complexes involving compounds with geranyl groups, providing insights into the root mean square deviation (RMSD) of the complex, a measure of its stability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized derivatives.

The process involves:

Data Set Preparation: A series of this compound derivatives with known biological activities would be required.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using an external set of compounds. nih.gov

QSAR studies on other classes of compounds, such as diaryl urea (B33335) derivatives, have successfully identified key molecular features that influence their inhibitory activity. nih.gov Such models could be instrumental in designing novel this compound derivatives with improved therapeutic potential.

Computational Design Principles for this compound-Based Scaffolds

The rational design of novel therapeutic agents increasingly relies on computational and theoretical chemistry to predict molecular properties, understand drug-receptor interactions, and optimize lead compounds. For this compound and its derivatives, computational studies provide a framework for designing scaffolds with enhanced biological activity. These studies primarily involve molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Density Functional Theory (DFT) calculations.

Molecular Docking and Binding Affinity:

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to a protein's active site. For phthalimide derivatives, docking studies have identified key interactions that are crucial for their biological activity. For instance, in a study of phthalimide derivatives as inhibitors of the TGF-β type I receptor kinase (ALK5), molecular docking revealed that specific functional groups could significantly enhance binding affinities. mdpi.com The phthalimide moiety often engages in hydrogen bonding and π-π stacking interactions, while the N-substituent, in this case, the geranyl group, explores hydrophobic pockets within the binding site.

The geranyl group, with its long, lipophilic chain and double bonds, is predicted to be particularly effective at anchoring the molecule within hydrophobic regions of a target protein. This is supported by QSAR studies on other phthalimide analogues, which have shown that increased lipophilicity often correlates with enhanced inhibitory potency. researchgate.net

Table 1: Molecular Docking and Binding Energies of Phthalimide Derivatives against Various Targets

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interactions Noted |

| Phthalimide Derivative (P3) | ALK5 (TGF-β Kinase I) | < -10.0 | Strong binding affinity. mdpi.com |

| Phthalimide Derivative (P4) | ALK5 (TGF-β Kinase I) | -11.42 | Stronger binding than control. mdpi.com |

| Phthalimide Derivative (P7) | ALK5 (TGF-β Kinase I) | -12.28 | Strongest in the series. mdpi.com |

| Chiral Phthalimide (FIA) | PBP2a of MRSA | - | Hydrogen bond with ARG-151. frontiersin.org |

| Chiral Phthalimide (FIB) | PBP2a of MRSA | - | Hydrogen bond with THR 216. frontiersin.org |

| Phthalimide-triazole (9a) | ACE2-Spike Protein | -9.70 | H-bond with Lys353 (ACE2). nih.gov |

| Phthalimide Derivative (3e) | Acetylcholinesterase (AChE) | -9.885 | High binding affinity. acs.org |

Note: A lower binding energy indicates a higher binding affinity.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models provide mathematical relationships between the chemical structure of a series of compounds and their biological activity. For phthalimide derivatives, QSAR studies have highlighted several key descriptors that are crucial for their activity. A study on phthalimide analogues as HIV-1 integrase inhibitors revealed that increased lipophilicity and the presence of halogen substituents on an aromatic ring attached to the phthalimide nitrogen were beneficial for activity. researchgate.net The model also suggested that increased molecular flexibility, through a higher number of rotatable bonds, was conducive to inhibitory activity, whereas increased molecular branching was detrimental. researchgate.net

These findings offer direct design principles for this compound scaffolds. The geranyl chain itself provides significant lipophilicity and flexibility. Computational design could therefore focus on optimizing the phthalimide core, perhaps with halogen substitutions, to further enhance activity.

Table 2: Key Molecular Descriptors from QSAR Studies of Phthalimide Analogues

| Descriptor | Influence on Activity | Rationale for this compound Scaffolds |

| Lipophilicity (logP) | Positive correlation | The geranyl tail inherently provides high lipophilicity. researchgate.net |

| Molecular Flexibility | Positive correlation | The geranyl chain's rotatable bonds contribute to flexibility. researchgate.net |

| Molecular Branching | Negative correlation | Linear nature of the geranyl group is favorable. researchgate.net |

| Halogen Substitution | Positive correlation | Potential for modification on the phthalimide ring. researchgate.net |

Density Functional Theory (DFT) and Molecular Properties:

DFT calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of molecules. For phthalimide derivatives, DFT has been used to calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. nih.govresearchgate.netnih.gov The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. acs.org

Table 3: Computationally Derived Molecular Properties of Phthalimide Derivatives

| Compound | Method | Calculated Property | Value |

| N-hydroxymethyl phthalimide | DFT (B3LYP/6311++G(d,p)) | Bond Angle (O2-C8-N4) | 130.4° |

| N-hydroxymethyl phthalimide | DFT (B3LYP/6311++G(d,p)) | Bond Angle (N4-C7-C5) | 105.7° |

| Phenyl Phthalimide Derivatives | DFT | HOMO-LUMO Gap (ΔE) | Varies with substitution |

| Phthalimide-triazole (9a) | DFT | Binding Energy (ACE2-S1) | -9.70 kcal/mol |

Investigations into N Geranyl Phthalimide S Biological Interactions and Molecular Mechanisms in Vitro/in Silico Focus

Enzyme Inhibition Studies of N-Geranyl Phthalimide (B116566) and its Derivatives

The unique structural characteristics of N-geranyl phthalimide, particularly the hydrophobic and stereochemically complex geranyl side chain, have prompted research into its ability to inhibit various enzymes. vulcanchem.com

Inhibition of Isoprenoid Biosynthesis Pathway Enzymes (e.g., Farnesyl Diphosphate (B83284) Synthase) in Model Systems

The isoprenoid biosynthesis pathway is crucial for the production of a wide array of essential molecules in virtually all living organisms. nih.gov Enzymes within this pathway, such as farnesyl diphosphate synthase (FPPS), are vital targets for drug development. rsc.org FPPS catalyzes the creation of farnesyl diphosphate (FPP), a precursor for numerous compounds including sterols and ubiquinones. rsc.org

While direct inhibitory studies on this compound against FPPS are not extensively detailed in the provided results, the compound serves as a key intermediate in the synthesis of other molecules designed to target this pathway. researchgate.net Specifically, this compound is a precursor for geranylamine (B3427868), which is then used to create bisphosphonates, a class of compounds known to be potent inhibitors of FPPS. researchgate.net The rationale behind this approach is that the geranyl group can enhance binding to the hydrophobic pockets of enzymes like FPPS. vulcanchem.com

Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs that effectively target FPPS, leading to the inhibition of protein prenylation. rcsb.org These drugs bind to the geranyl pyrophosphate ligand pocket of the enzyme, inducing a conformational change that disrupts its function. rcsb.org The development of new inhibitors often involves modifying structures like this compound to create potent FPPS inhibitors. researchgate.net

| Enzyme Target | Role of this compound | Therapeutic Relevance |

|---|---|---|

| Farnesyl Diphosphate Synthase (FPPS) | Precursor in the synthesis of FPPS inhibitors (bisphosphonates). researchgate.net | Cancer, bone disorders, parasitic infections. rsc.orgresearchgate.net |

Modulation of Transforming Growth Factor-β (TGF-β) Pathway Activity through ALK5 Kinase Interaction in silico

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a complex role in cellular processes and is implicated in diseases like cancer. mdpi.comd-nb.info The TGF-β type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5), is a key component of this pathway and a significant target for therapeutic intervention. mdpi.comnih.gov

In silico molecular docking studies have been conducted on phthalimide derivatives to assess their potential as ALK5 inhibitors. mdpi.com While not this compound itself, these studies provide valuable insights. For instance, certain N-substituted isoindoline-1,3-dione derivatives have shown promising binding affinities to the ATP-binding site of ALK5. mdpi.comresearchgate.net One particular derivative, P7 (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 2-(1,3-dioxoisoindolin-2-yl) acetate), exhibited a strong binding energy of -12.28 kcal/mol. mdpi.comresearchgate.net

Computational analyses suggest that the geranyl chain of this compound could enhance its binding to hydrophobic pockets within enzymes, potentially increasing its inhibitory strength compared to simpler phthalimide structures. vulcanchem.com Molecular docking simulations of similar compounds have indicated strong interactions with ALK5, involving hydrogen bonds with key amino acid residues. vulcanchem.com

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Phthalimide Derivative (P7) | TGF-β receptor ALK5 | -12.28 | Hydrogen bonds with ASP254, HIS283. vulcanchem.commdpi.comresearchgate.net |

| Phthalimide Derivative (P4) | TGF-β receptor ALK5 | -11.42 | Data not available in provided results. mdpi.comresearchgate.net |

| Phthalimide Derivative (P10) | TGF-β receptor ALK5 | -8.99 | Data not available in provided results. mdpi.comresearchgate.net |

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition Studies

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of both chlorophyll (B73375) and heme. ucanr.edu It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. chimia.ch Inhibition of PPO leads to the accumulation of its substrate, which then causes cellular damage, making PPO a key target for herbicides. ucanr.educhimia.ch

N-phenylphthalimides are a known class of PPO inhibitors. ucanr.educhimia.ch Research has focused on designing and synthesizing various N-phenylphthalimide derivatives to explore their herbicidal activity. nih.govmdpi.com For example, a series of N-phenylphthalimides containing an ether moiety were developed, and one compound, B18, demonstrated potent inhibitory effects on Nicotiana tabacum PPO (NtPPO) with a Ki value of 10.3 nM, surpassing the efficacy of commercial herbicides like flumiclorac-pentyl (B166167) and flumioxazin. nih.gov Molecular simulations indicated that this compound forms a strong hydrogen bond with the Arg98 residue of NtPPO. nih.govnih.gov Although these studies are on N-phenylphthalimides, they highlight the potential of the phthalimide scaffold, which is present in this compound, for PPO inhibition.

VEGFR2 Inhibition Investigations in vitro

Vascular endothelial growth factor receptor 2 (VEGFR2) is a key regulator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. mdpi.commdpi.com Consequently, inhibiting VEGFR2 is a significant strategy in cancer therapy. mdpi.com

Recent studies have explored pyrimidine-phthalimide hybrids as potential VEGFR2 inhibitors. nih.gov One such hybrid, compound 7c, demonstrated potent in vitro inhibition of VEGFR2 with an IC50 value of 0.130 ± 0.02 μM. nih.gov This compound also showed significant antiproliferative activity against several cancer cell lines. nih.gov Molecular docking studies revealed that this compound could bind to the VEGFR2 active site, forming hydrogen bonds with key amino acid residues, similar to the established inhibitor sorafenib. nih.gov While this research was not on this compound itself, it underscores the potential of the phthalimide structure in designing VEGFR2 inhibitors.

Mechanistic Studies on Microbial System Interactions in vitro

The unique properties of this compound also make it a candidate for investigation against microbial targets.

Effects on Mycobacterial Membrane Protein Large 3 (MmpL3) Activity

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acid precursors, which are vital components of the mycobacterial cell wall. ulisboa.ptnih.gov Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial cell death, making it a promising target for new tuberculosis drugs. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems

Systematic structure-activity relationship (SAR) studies focusing specifically on this compound are not well-documented. However, SAR analyses of closely related compounds, where this compound serves as a foundational scaffold, provide valuable insights into the roles of its constituent parts. thieme-connect.comnih.gov

The most relevant SAR information comes from studies on analogues of SQ109. nih.govresearchgate.net In these studies, the N-geranyl group was kept constant while the terminal adamantyl group was modified. The findings demonstrate that:

The Geranyl Moiety is a Key Anchor: The consistent use of the N-geranyl group across a range of active antitubercular and antimalarial compounds suggests it is a critical component for biological activity, likely contributing to membrane affinity or interaction with hydrophobic pockets in target proteins. nih.gov In other contexts, such as geranylated furocoumarins, the geranyl side chain was shown to be essential for antimycobacterial activity, as the non-geranylated parent compounds were inactive. nih.gov

Terminal Group Modulates Potency and Spectrum: The identity of the group attached to the N-geranyl scaffold is crucial for determining the potency and spectrum of activity. In SQ109 analogues, replacing the adamantyl cage with smaller linear alkyl (n-butyl) or aromatic (benzyl) groups significantly improved activity against M. abscessus. researchgate.net Conversely, for activity against P. falciparum, substitutions on the adamantyl ring itself led to the most potent compounds. nih.gov

SAR studies on other classes of phthalimides further reinforce the importance of the N-substituent:

PPAR-γ Agonism: In the development of phthalimide-based PPAR-γ agonists, the nature of the N-substituent was paramount. An N-phenethyl group with specific hydroxylation patterns was found to be optimal for activity, indicating a precise fit within the receptor's ligand-binding domain is required. nih.govmdpi.com

Antiproliferative Activity: In the design of phthalimides with immunomodulatory and antitumor properties, hybrid molecules combining the phthalimide core with thiazolidinone or thiosemicarbazone moieties were investigated. The SAR showed that the specific heterocyclic system attached to the phthalimide was a key determinant of the biological effect. nih.govnih.gov

These studies collectively indicate that the phthalimide core acts as a versatile pharmacophore, while the N-substituent—in this case, the geranyl group—plays a vital role in directing the molecule to its target and establishing key binding interactions, which are then fine-tuned by other parts of the molecule.

N Geranyl Phthalimide As a Key Intermediate in Complex Chemical Synthesis

Synthesis of Geranylamine (B3427868) via Hydrazinolysis of N-Geranyl Phthalimide (B116566) (Gabriel Synthesis Analogue)

The primary application of N-geranyl phthalimide is as a stable precursor for the production of geranylamine. This transformation is most commonly achieved through hydrazinolysis, a method analogous to the well-established Ing-Manske procedure within the Gabriel synthesis. The Gabriel synthesis is a classic method for converting primary alkyl halides into primary amines, avoiding the over-alkylation that can occur with direct amination. unacademy.commasterorganicchemistry.com In this analogue, this compound is treated with hydrazine (B178648) (N₂H₄).

The reaction proceeds by nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide group. This leads to the cleavage of the C-N bond and the formation of the desired primary amine, geranylamine, along with a stable, easily removable phthalhydrazide (B32825) precipitate. ias.ac.inthieme-connect.de This method is highly efficient, with reported yields of geranylamine being consistently high. For instance, refluxing this compound with hydrazine hydrate (B1144303) in absolute ethanol (B145695) for several hours can produce geranylamine in yields of up to 93%. ias.ac.in Another study reported a yield of 81% under similar reflux conditions. thieme-connect.de

The synthesis of the starting material, this compound, is typically achieved by the N-alkylation of potassium phthalimide with geranyl bromide (a Gabriel reaction) or through a Mitsunobu reaction involving phthalimide and geraniol (B1671447). thieme-connect.de Microwave-assisted synthesis from phthalimide and geranyl bromide has also been reported as an efficient method. ias.ac.in

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| This compound | Hydrazine hydrate | Absolute Ethanol | Reflux, 8 h | Geranylamine | 93% | ias.ac.in |

| This compound | Hydrazine monohydrate | Absolute Ethanol | Reflux, 6 h | Geranylamine | 81% | thieme-connect.de |

Precursor to Biologically Active Amine-Containing Molecules

Geranylamine, readily accessible from this compound, is a valuable intermediate for synthesizing a range of biologically active molecules due to the presence of both a reactive primary amine and a lipophilic geranyl tail.

Synthesis of SQ109 Analogues and Related Ethylenediamines

This compound is a key precursor in the synthesis of the antitubercular drug candidate SQ109 and its analogues. thieme-connect.de SQ109 is an ethylenediamine (B42938) derivative known for its high potency against drug-resistant Mycobacterium tuberculosis.

The synthetic route to SQ109 typically begins with the preparation of geranylamine from this compound. thieme-connect.de Once geranylamine is obtained, it can be elaborated into the final ethylenediamine structure. One common method involves reacting geranylamine with a bromoacetamide derivative, such as N-(2-adamantyl)-2-bromoacetamide. The resulting aminoamide is then reduced, typically using a reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final SQ109 analogue. thieme-connect.de For example, geranylamine can be reacted with N-(2-adamantyl)-2-bromoacetamide in the presence of triethylamine (B128534) in dry THF to produce the aminoamide precursor to SQ109. thieme-connect.de

| Intermediate | Reactant | Reagents/Conditions | Product Type | Source |

|---|---|---|---|---|

| Geranylamine | N-(2-adamantyl)-2-bromoacetamide | Triethylamine, dry THF, room temp. | Aminoamide precursor of SQ109 | thieme-connect.de |

| Aminoamide precursor | LiAlH₄/Me₃SiCl | Dry CH₂Cl₂, 0-5°C | SQ109 Analogue |

Preparation of Guanidine (B92328) Alkaloids (e.g., Nitensidine D)

This compound is the starting point for the first total synthesis of Nitensidine D, a naturally occurring guanidine alkaloid isolated from Pterogyne nitens. ias.ac.inscbt.com Guanidine alkaloids are a class of natural products with a range of biological activities. mdpi.comwgtn.ac.nz

The synthesis begins with the microwave-induced N-alkylation of phthalimide with geranyl bromide to produce this compound in high yield. ias.ac.in This intermediate is then subjected to hydrazinolysis to afford geranylamine. The crucial step is the conversion of the primary amine of geranylamine into a guanidine group. This is achieved through a guanylation reaction using formamidinesulfinic acid in the presence of aqueous sodium hydroxide, which efficiently yields Nitensidine D. ias.ac.in

| Step | Starting Material | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | Phthalimide + Geranyl Bromide | Immobilized IL, K₂CO₃, Microwave | This compound | 83% | ias.ac.in |

| 2 | This compound | Hydrazine hydrate, EtOH, Reflux | Geranylamine | 93% | ias.ac.in |

| 3 | Geranylamine | Formamidinesulfinic acid, aq. NaOH | Nitensidine D | Not specified | ias.ac.in |

Formation of Uracils and Other Heterocyclic Systems

The geranyl moiety, made accessible via this compound chemistry, can be attached to various heterocyclic cores, including pyrimidines like uracil (B121893). While direct use of this compound for this purpose is not the standard route, the related alkylation chemistry is well-documented. For instance, uracil can be N-alkylated with geranyl bromide in the presence of potassium carbonate in DMF to yield N-1-geranyluracil. rsc.orgresearchgate.net This demonstrates a pathway to geranyl-substituted heterocycles. The same study also describes the straightforward synthesis of this compound via alkylation of potassium phthalimide with geranyl bromide, highlighting the common origin of these building blocks. rsc.org

Similarly, other nitrogen heterocycles can be alkylated using this approach. The reaction of imidazole (B134444) with geranyl bromide under similar conditions yields N-geranylimidazole, further showcasing the versatility of the geranyl group in the synthesis of diverse heterocyclic systems. rsc.org

Role in the Synthesis of Bisphosphonate Derivatives

This compound serves as a precursor to geranylamine, which is a building block for certain bisphosphonate derivatives. Bisphosphonates are a class of drugs used to treat bone-related diseases. While many synthetic routes to bisphosphonates exist, those incorporating lipophilic chains like the geranyl group are of interest for modulating biological activity.

The synthesis of these derivatives can involve N-phthalimido-protected amino acids, which are then converted into bisphosphonates. The phthalimide protecting group is subsequently removed, often by hydrazinolysis, in a manner identical to the liberation of geranylamine from this compound. Another approach involves the direct alkylation of a bisphosphonate ester, such as tetraethyl methylenebisphosphonate, with geranyl bromide using a strong base like sodium hydride. The accessibility of geranylamine from this compound provides a key starting point for constructing more complex amino-bisphosphonate structures.

Future Directions and Emerging Research Avenues for N Geranyl Phthalimide

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is crucial for the advancement of N-geranyl phthalimide (B116566) research. Traditional methods for the synthesis of N-substituted phthalimides often involve the alkylation of potassium phthalimide with the corresponding alkyl halide. For instance, N-geranyl phthalimide can be synthesized by reacting potassium phthalimide with geranyl bromide in dry tetrahydrofuran (B95107) (THF). mdpi.com The resulting suspension is stirred for an extended period at an elevated temperature to facilitate the reaction. mdpi.com

However, researchers are continuously seeking alternative and more sustainable synthetic strategies. One such approach involves the direct electrochemical C-H/N-H cross-coupling of phthalimide with various compounds. colab.ws This method, catalyzed by copper or silver salts, offers good yields under mild conditions and is applicable to a wide range of substrates. colab.ws While not yet specifically reported for geranyl derivatives, this electrochemical approach presents a promising avenue for the future synthesis of this compound, potentially offering a more environmentally friendly alternative to traditional methods.

Another area of exploration is the use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, to synthesize novel phthalimide derivatives. nih.govresearchgate.net This approach allows for the rapid generation of diverse compound libraries, which can be instrumental in discovering new bioactive molecules. researchgate.net The integration of a triazole ring, formed through the click reaction, with the phthalimide scaffold has been shown to produce compounds with potent biological activities. nih.gov Applying this methodology to geranyl-containing precursors could lead to the discovery of this compound analogs with enhanced or novel properties.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. nih.gov This method has been successfully employed in the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds, demonstrating its utility in constructing complex nitrogen-containing molecules. nih.gov The application of such advanced catalytic systems to the synthesis of this compound could provide a more efficient and versatile route compared to classical methods.

Advanced Computational Modeling for Mechanism Elucidation

Computational modeling has become an indispensable tool in modern chemistry for elucidating reaction mechanisms and predicting molecular properties. In the context of this compound and related compounds, density functional theory (DFT) calculations are frequently employed to understand their electronic structure and reactivity. For instance, the M06 meta-GGA hybrid functional with a polarized 6-311G(d,p) basis set has been successfully used to evaluate the pharmacological potential of N-substituted phthalimide derivatives. mdpi.comresearchgate.net These computational studies provide insights into the underlying mechanisms governing molecular interactions and can guide the synthesis of new compounds with desired properties. mdpi.comresearchgate.net

Molecular docking simulations are another powerful computational technique used to predict the binding affinities and modes of interaction between a ligand, such as a phthalimide derivative, and a biological target. mdpi.comresearchgate.net Software like AutoDock is commonly used to perform these simulations, which can help in identifying promising drug candidates by ranking them based on their predicted binding energies. mdpi.comresearchgate.net For example, docking studies have been used to evaluate the potential of phthalimide derivatives as inhibitors of the TGF-β protein. mdpi.comresearchgate.net

Furthermore, computational methods can be used to investigate the mechanistic details of reactions involving geranyl derivatives. For example, DFT calculations have been used to study the biomimetic bromocyclization of geranyl derivatives, revealing the role of thiourea (B124793) catalysts in activating the brominating agent and facilitating the cyclization process. researchgate.net Similarly, computational studies have been instrumental in understanding the mechanism of the biomimetic cationic cyclopropanation of germacradienes, where N-halosuccinimides are used as electrophilic promoters. acs.org These studies provide a detailed picture of the transition states and intermediates involved in the reaction, which is crucial for optimizing the reaction conditions and designing more efficient catalysts.

Rational Design of this compound Derivatives for Specific Molecular Targets

The rational design of this compound derivatives for specific molecular targets is a promising area of research with significant therapeutic potential. The phthalimide scaffold is a well-established pharmacophore, and its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com The geranyl group, a terpenoid moiety, can also contribute to the biological activity of the molecule, and its presence can influence the compound's lipophilicity and ability to interact with biological membranes.

Structure-activity relationship (SAR) studies are crucial for the rational design of new derivatives. nih.gov These studies involve synthesizing a series of related compounds and evaluating their biological activity to identify the key structural features responsible for their potency and selectivity. nih.gov For instance, SAR studies on phthalimide-triazole hybrids have revealed the importance of the linker between the phthalimide and triazole rings, as well as the nature of the terminal substituents, in determining the compounds' anticancer activity. nih.gov

Molecular docking and other computational methods can be used to guide the rational design process by predicting the binding modes and affinities of new derivatives before they are synthesized. mdpi.comresearchgate.net This can help to prioritize the synthesis of the most promising compounds and reduce the time and cost associated with drug discovery.

Integration of this compound in Materials Science Research (Conceptual)

While the primary focus of this compound research has been in the life sciences, its unique molecular structure suggests potential applications in materials science. The combination of the rigid, planar phthalimide group and the flexible, lipophilic geranyl chain could lead to the formation of interesting self-assembled structures and functional materials.

For example, the self-assembly of amphiphilic molecules containing both hydrophilic and hydrophobic moieties can lead to the formation of various nanostructures, such as micelles, vesicles, and liquid crystals. The phthalimide group could act as a polar head group, while the geranyl chain would constitute the nonpolar tail. The ability of such molecules to self-assemble could be exploited to create novel drug delivery systems, where the hydrophobic core of the self-assembled structure could encapsulate poorly water-soluble drugs.

Furthermore, the incorporation of this compound into polymer matrices could lead to the development of new functional materials with tailored properties. The phthalimide group could enhance the thermal stability and mechanical strength of the polymer, while the geranyl chain could act as a plasticizer, improving the material's flexibility. The potential for these materials to exhibit interesting optical or electronic properties could also be explored.

The field of two-dimensional (2D) nanomaterials is another area where this compound could find conceptual applications. The bottom-up self-assembly of functionalized macrocyclic compounds, such as thiacalix nih.govarene derivatives with geranyl fragments, has been shown to produce 2D nanosheets. nih.gov These materials have potential applications in catalysis and electronics. nih.gov The ability of this compound to form ordered structures through intermolecular interactions could be investigated for the creation of novel 2D materials.

While these applications are currently conceptual, they highlight the potential for interdisciplinary research that bridges the gap between organic chemistry and materials science. chemrxiv.orgmdpi.com

Unexplored Biological System Interactions (Beyond Current Scope, e.g., Plant Science Applications)

The biological activities of this compound and its derivatives have been primarily investigated in the context of human health, with a focus on their potential as therapeutic agents. However, the interactions of these compounds with other biological systems, particularly in the realm of plant science, remain largely unexplored.

Phthalimide derivatives are known to be used in agrochemicals, suggesting that they can interact with biological targets in plants. mdpi.com The geranyl group, being a common motif in natural products, may also play a role in mediating these interactions. Therefore, it is conceivable that this compound could exhibit interesting biological activities in plants, such as plant growth regulation, herbicidal, or fungicidal properties.

For instance, the compound could be screened for its ability to modulate key physiological processes in plants, such as seed germination, root development, and flowering. Its potential as a phytohormone mimic or antagonist could also be investigated. Furthermore, the antimicrobial properties of phthalimide derivatives could be explored in the context of plant disease management, where they could be used to control the growth of pathogenic fungi and bacteria.

The study of microbe-host interactions in plant systems is another area where this compound could be of interest. researchgate.net The compound could be tested for its ability to modulate the plant's defense responses to microbial pathogens or to influence the composition of the plant's microbiome.

Exploring the biological activities of this compound in plant systems could lead to the discovery of new applications for this versatile compound in agriculture and biotechnology. This research would require a multidisciplinary approach, combining expertise in organic synthesis, plant biology, and microbiology.

Q & A

Q. What are the optimal synthetic routes for N-geranyl phthalimide, and how do reaction conditions influence yield?

N-Geranyl phthalimide is synthesized via microwave-assisted reactions using tert-butyl bromide and PPh₃ in dichloromethane (DCM), followed by K₂CO₃ and SiO₂-IL catalysis under microwave irradiation (60–65°C, 9 minutes), achieving 89% yield . Alternative methods include Gabriel synthesis, where phthalimide reacts with alkyl halides (e.g., geranyl bromide) in basic media to form the N-alkylated product, which is hydrolyzed using hydrazine (93% yield) . Methodological considerations include solvent choice (e.g., DMF for nucleophilic substitution), temperature control, and catalyst selection to minimize side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns (e.g., phthalimide proton shifts at δ 7.6–8.1 ppm; geranyl chain protons at δ 1.6–5.4 ppm) .

- HPLC : For purity assessment, especially when monitoring hydrolysis byproducts .

- Mass spectrometry : To verify molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

- FT-IR : To identify carbonyl stretches (~1700 cm⁻¹) and imide functional groups .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for:

- Primary amines : Via hydrazinolysis (Gabriel synthesis) .

- Guanidine derivatives : Using thiourea or carbodiimide-based reagents under alkaline conditions .

- Protected intermediates : In peptide synthesis or DNA-encoded library construction, where phthalimide acts as a temporary amine protector .

Advanced Research Questions

Q. How do pH and base strength influence the hydrolysis kinetics of N-alkyl phthalimide derivatives?

Hydrolysis of N-alkyl phthalimides (e.g., N-hydroxymethyl phthalimide) is base-dependent. At pH 9.0, hydrolysis is negligible within 300 seconds, but in 0.18 M NaOH, complete conversion occurs in 50 seconds . Strong bases (e.g., 1,4-diazabicyclo[2.2.2]octane) accelerate cleavage via nucleophilic attack on the imide carbonyl. Methodological optimization requires balancing reaction time, base concentration, and temperature to avoid decomposition of sensitive products .

Q. What contradictions exist in reported yields for this compound synthesis, and how can they be resolved?

Discrepancies arise from:

- Catalyst loading : Microwave-assisted methods report 89% yield with SiO₂-IL , whereas traditional Gabriel synthesis may yield 70–85% due to incomplete alkylation .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may increase side reactions with moisture-sensitive reagents . Resolution involves systematic screening of solvent-catalyst systems and real-time monitoring via TLC or HPLC .

Q. How can this compound be integrated into DNA-compatible synthetic workflows?

Phthalimide deprotection on DNA-conjugated amines requires mild, aqueous-compatible conditions. Recent protocols use buffered hydrazine (pH 7.4, 25°C) to cleave the phthalimide group without damaging DNA strands . Methodological challenges include minimizing depurination and ensuring high recovery of free amines for subsequent functionalization (e.g., amide coupling) .

Q. What mechanistic insights explain this compound’s biological activity in pharmacological assays?

Phthalimide derivatives exhibit anti-inflammatory and antimicrobial properties via cyclooxygenase-2 (COX-2) inhibition or reactive oxygen species (ROS) scavenging . N-Geranyl analogs may enhance membrane permeability due to the lipophilic geranyl chain, as evidenced by molecular docking studies and in vitro assays (e.g., IC₅₀ values in µM ranges for COX-2) . Further validation requires comparative SAR studies with truncated alkyl chains .

Q. How does soil mobility of this compound impact environmental fate studies?

Phthalimides exhibit moderate soil mobility (log Kow ~1.15), with adsorption influenced by pH (pKa 8.3) . Under alkaline conditions, increased solubility may enhance leaching, necessitating biodegradation studies (e.g., microbial consortia assays) to assess persistence .

Methodological Recommendations

- Synthetic Optimization : Prioritize microwave-assisted methods for rapid, high-yield synthesis .

- Analytical Rigor : Combine NMR, HPLC, and MS to resolve structural ambiguities .

- Biological Assays : Use cell-based models (e.g., RAW 264.7 macrophages) to evaluate anti-inflammatory activity .

- Environmental Testing : Conduct column leaching experiments at varying pH to model soil mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.